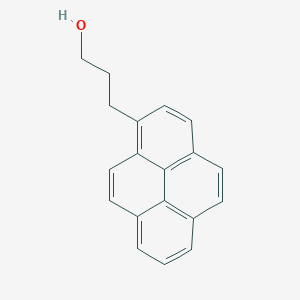

1-Pyrenepropanol

Description

Significance of Pyrene (B120774) Core in Photochemistry and Materials Science

The pyrene moiety, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, is a cornerstone in the fields of photochemistry and materials science. scifiniti.com Its rigid, planar, and extended π-conjugated system endows it with a unique set of photophysical and electronic properties that have made it a chromophore of choice for a vast array of fundamental and applied research endeavors. nih.gov Pyrene is renowned for its strong fluorescence, high quantum yields, and exceptionally long excited-state lifetime, which are sensitive to the local environment. sioc-journal.cn

One of the most remarkable features of pyrene is the sensitivity of its fluorescence emission spectrum to the polarity of its microenvironment. The ratio of the intensities of its first and third vibronic peaks (I₁/I₃) in the emission spectrum serves as a reliable indicator of the surrounding polarity. researchgate.net This property is extensively used to probe complex systems such as polymer solutions, micelles, and biological membranes. nih.gov Furthermore, pyrene molecules exhibit the ability to form "excimers"—excited-state dimers—when in close proximity (around 10 Å) to another pyrene molecule. nih.gov This results in a distinct, broad, and red-shifted emission band, making pyrene an excellent probe for studying molecular aggregation, protein-protein interactions, and conformational changes in macromolecules. nih.govnih.gov

In materials science, the pyrene core is a vital building block for advanced organic electronic materials. nih.gov Its derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The high charge carrier mobility, chemical stability, and tunable electronic properties of pyrene make it an attractive semiconductor material. nih.gov Researchers can fine-tune the electro-optical properties of pyrene-based materials by introducing specific electron-donating or electron-accepting groups at various positions on the ring structure, thereby controlling the molecular architecture and packing. nih.govresearchgate.net This functional versatility has led to the design of novel pyrene-based materials with unique properties for cutting-edge technologies. rsc.org

Overview of 1-Pyrenepropanol as a Model System for Spectroscopic and Supramolecular Investigations

Within the large family of pyrene derivatives, this compound stands out as a valuable model system for both spectroscopic and supramolecular studies. A model system in chemistry is a compound with a well-defined structure and properties that can be used to study fundamental chemical and physical phenomena. This compound fits this description perfectly due to the combination of its pyrene core and the 3-hydroxypropyl substituent at the 1-position.

The pyrene moiety provides the essential spectroscopic characteristics: intense and environmentally sensitive fluorescence. The attached propanol (B110389) group introduces several key features. The hydroxyl (-OH) group adds a degree of hydrophilicity and provides a site for hydrogen bonding, a crucial non-covalent interaction in supramolecular chemistry. nih.gov The three-carbon alkyl chain acts as a flexible spacer, separating the polar hydroxyl group from the hydrophobic pyrene core. This structure allows this compound to be used in studies of self-assembly and molecular recognition, where the interplay between hydrophobic and hydrophilic interactions is critical. nih.gov

In spectroscopic investigations, this compound serves as an ideal fluorescent probe. Studies on the binding of pyrene derivatives to macromolecules like humic acid have demonstrated that functional groups play a dominant role in the interaction. nih.gov For instance, research has shown that electrostatic interactions are paramount when using charged pyrene derivatives. nih.gov By using a neutral derivative like 1-pyrenemethanol (B17230) (structurally similar to this compound), researchers can isolate and study other types of interactions. nih.gov The compound's fluorescence can be quenched by various molecules, allowing for the quantitative study of binding constants and interaction dynamics through techniques like steady-state and time-resolved fluorescence spectroscopy. nih.gov

In the context of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, this compound is a building block for creating larger, ordered structures. The principles of molecular self-assembly can be investigated using such derivatives, where non-covalent forces like π–π stacking (from the pyrene core) and hydrogen bonding (from the hydroxyl group) direct the formation of well-defined aggregates. The ability to systematically modify the hydroxyl group allows for the synthesis of a library of related compounds, enabling detailed structure-property relationship studies in the design of new functional materials and sensors.

Research Findings and Photophysical Data

The utility of pyrene and its derivatives is quantified by their distinct photophysical properties.

Table 1: General Photophysical Properties of Pyrene This table presents typical photophysical data for the parent compound, pyrene, in different environments. The I₁/I₃ ratio is a widely used measure of solvent polarity.

| Property | Value (in Cyclohexane) | Value (in Water) | Significance |

|---|---|---|---|

| Fluorescence I₁/I₃ Ratio | ~0.6 | ~1.9 | Demonstrates sensitivity to environmental polarity. researchgate.net |

| Emission Type | Monomer | Monomer | In dilute solutions, pyrene primarily shows monomer emission. rsc.org |

| Excimer Emission | N/A (forms in concentrated solution) | N/A (forms in concentrated solution) | A broad, red-shifted peak around 460-500 nm indicates proximity of pyrene units. nih.gov |

Table 2: Selected Research Findings on Pyrene Derivatives in Spectroscopic Studies This table highlights findings from studies using pyrene derivatives that underscore their role in investigating molecular interactions.

| Research Focus | Pyrene Derivative(s) Used | Key Finding | Citation |

|---|---|---|---|

| Binding to Humic Acid | 1-Pyrenebutylic acid, 1-Pyrenemethanol, 1-Pyrenebutyltrimethylammonium bromide | The cationic pyrene derivative showed a markedly larger binding constant, indicating that electrostatic interactions were the dominant force in the binding process. | nih.gov |

| Protein Conformation | Pyrene covalently attached to protein cysteine residues | The appearance of excimer fluorescence is used to monitor protein oligomerization and conformational changes that bring pyrene-labeled sites into close proximity. | nih.gov |

| Fluorescence Quenching | Generic pyrene derivatives | Fluorescence quenching by nitroaromatics can be analyzed using the Stern-Volmer equation to determine quenching constants, indicating the formation of non-fluorescent complexes. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyren-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJOHUDYMDDNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457680 | |

| Record name | 1-Pyrenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61098-94-0 | |

| Record name | 1-Pyrenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Functionalization of 1 Pyrenepropanol

Chemical Synthesis Pathways for 1-Pyrenepropanol and Related Intermediates

The artificial creation of chemical compounds through one or more reactions is known as chemical synthesis. wikipedia.org This process typically involves the transformation of reagents or reactants into a desired product, which may then require purification. wikipedia.org The synthesis of this compound can be achieved through several established pathways, often involving key intermediates derived from pyrene (B120774).

A primary method for synthesizing this compound begins with the Friedel-Crafts acylation of pyrene. vulcanchem.com In this reaction, pyrene is treated with 3-chloropropionyl chloride using a Lewis acid catalyst like titanium tetrachloride (TiCl₄) to produce 1-(3-chloropropionyl)pyrene. vulcanchem.com This intermediate can then be hydrolyzed to 1-pyrenepropanoic acid, which is subsequently reduced to the target compound, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH₄). vulcanchem.com

An alternative synthetic route utilizes 1-pyrenecarboxaldehyde (B26117) as a starting intermediate. vulcanchem.com 1-Pyrenecarboxaldehyde can be synthesized from pyrene through methods like the Vilsmeier-Haack reaction, which uses reagents such as N-methylformanilide and phosphorus oxychloride (POCl₃), or modified procedures involving catalysts like TiCl₄. orgsyn.org Another approach to obtaining 1-pyrenecarboxaldehyde is through the lithiation of 1-bromopyrene (B33193) followed by quenching with N,N-dimethylformamide (DMF). orgsyn.org Once synthesized, 1-pyrenecarboxaldehyde can be converted to this compound via a Grignard reaction with ethylene (B1197577) oxide, followed by a reduction step. vulcanchem.com

Another significant intermediate is 1-pyreneacetic acid, a pyrene derivative with a carboxylic acid functional group. ontosight.ai This compound is used in the synthesis of various functionalized pyrene derivatives, such as pyrene-modified β-cyclodextrin and amide-based fluorescent probes. scientificlabs.co.uk The synthesis of a modified peptide nucleic acid (PNA) monomer, for example, involved linking 1-pyreneacetic acid to an amine precursor. nih.gov

Table 1: Synthesis Pathways for this compound and Intermediates

| Target Compound | Starting Material | Key Reagents/Reaction Type | Intermediate(s) | Final Product | Citations |

| This compound | Pyrene | Friedel-Crafts Acylation, Reduction | 1-(3-Chloropropionyl)pyrene, 1-Pyrenepropanoic acid | This compound | vulcanchem.com |

| This compound | 1-Pyrenecarboxaldehyde | Grignard Reaction, Reduction | - | This compound | vulcanchem.com |

| 1-Pyrenecarboxaldehyde | Pyrene | Vilsmeier-Haack Reaction (e.g., POCl₃, DMF) | - | 1-Pyrenecarboxaldehyde | orgsyn.org |

| 1-Pyrenecarboxaldehyde | 1-Bromopyrene | Lithiation, Formylation (e.g., n-BuLi, DMF) | - | 1-Pyrenecarboxaldehyde | orgsyn.org |

| 1-Pyreneacetic Acid Derivative | 1-Pyreneacetic acid | Amide Coupling (e.g., HBTU, DIPEA) | - | N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide | nih.gov |

Strategies for Functionalization of Pyrene Derivatives and Analogues

The pyrene scaffold is a versatile platform for creating functional molecules, primarily due to its unique photophysical properties, such as a high fluorescence quantum yield and the ability to form excited-state dimers known as excimers. rsc.orgrsc.org Functionalization strategies aim to modify the pyrene core to tune these properties for specific applications, such as fluorescent probes and sensors. rsc.orgresearchgate.net

A common strategy involves attaching specific recognition moieties to the pyrene core to create sensors for metal ions, anions, and other molecules. rsc.orgresearchgate.net For instance, pyrene derivatives have been functionalized to act as fluorescent probes for detecting ions like copper (Cu²⁺) and for sensing nitroaromatic compounds, which are components of explosives. researchgate.netnih.govacs.org The sensing mechanism often relies on fluorescence quenching or enhancement upon binding of the target analyte. acs.orgmdpi.com

Another key functionalization strategy is the covalent linkage of two pyrene units. rsc.org When two pyrene fluorophores are held in close proximity, they can exhibit an "excimer" emission, which is a broad, red-shifted fluorescence band resulting from the formation of an excited-state dimer. rsc.org This excimer emission is highly sensitive to the local environment and the distance between the pyrene moieties, a property that is exploited in designing ratiometric fluorescent probes. rsc.org

Functionalization is also employed to attach pyrene derivatives to other structures, such as nanoparticles, polymers, and biomolecules. researchgate.netacs.org For example, 1-pyreneacetic acid has been used to functionalize single-walled carbon nanotubes. scientificlabs.co.uk Pyrene-functionalized ruthenium nanoparticles have been developed as chemosensors where the nanoparticle core helps to modulate the electronic properties of the pyrene units. acs.org Similarly, pyrene has been incorporated into mesoporous silica (B1680970) to create hybrid materials for sensing applications. nih.gov In the field of biology, pyrene-containing peptide nucleic acids (PNAs) have been synthesized to act as probes for specific DNA sequences. nih.gov

Table 2: Functionalization Strategies for Pyrene Derivatives

| Strategy | Functional Group/Moiety Added | Target Application | Mechanism | Citations |

| Ion Sensing | Amines, Triazoles, Amides | Metal Ion (e.g., Cu²⁺, Hg²⁺) Detection | Fluorescence Quenching/Enhancement, Complex Formation | researchgate.netnih.govmdpi.comsioc-journal.cn |

| Excimer Formation | Second Pyrene Unit | Ratiometric Sensing, Molecular Probes | Perturbation of Intra- or Intermolecular π–π Stacking | rsc.org |

| Bioconjugation | Carboxylic Acids, Amines | DNA/RNA Probes, Protein Labeling | Covalent linkage to biomolecules | nih.gov |

| Surface Modification | Pyrenebutyric Amides, Pyreneacetic Acid | Functionalization of Graphene/Carbon Nanotubes | Noncovalent π-π stacking interactions | scientificlabs.co.ukresearchgate.net |

| Explosive Detection | Various (attached to nanoparticles) | Sensing Nitroaromatic Compounds | Fluorescence Quenching via Charge Transfer | acs.org |

Design Principles for Tailored Pyrene-Based Architectures

The design of pyrene-based architectures is guided by principles that link molecular structure to specific functions and properties. A fundamental principle is the control of π-π stacking and aggregation, which profoundly influences the fluorescence characteristics of pyrene derivatives. mdpi.com Due to its planar aromatic structure, pyrene readily forms aggregates where its fluorescence properties can be significantly altered. mdpi.com

A key design principle for creating highly sensitive fluorescent sensors is the generation of a "turn-on" or "turn-off" response. mdpi.com This is often achieved by designing a system where the fluorescence is initially quenched (off) and is restored (on) in the presence of an analyte, or vice versa. For example, a pyrene derivative can be complexed with a quenching agent like Cu²⁺; the subsequent addition of an analyte that preferentially binds to the quencher releases the pyrene derivative and restores its fluorescence. nih.gov

The principle of excimer/monomer emission modulation is central to the design of ratiometric probes. By linking two pyrene units, an intramolecular excimer can be formed. rsc.org The ratio of the monomer emission to the excimer emission can be highly sensitive to conformational changes induced by binding a target molecule, allowing for quantitative detection. rsc.org The design of such systems requires careful selection of the linker connecting the pyrene units to ensure they are at an appropriate distance for excimer formation.

For applications in materials science, such as the functionalization of graphene, the design principle relies on the strong π-π stacking interaction between the pyrene moiety and the sp²-hybridized carbon lattice of graphene. researchgate.net This allows for the noncovalent attachment of pyrene-functionalized molecules, which can be used to modify the properties of graphene or to anchor other molecules to its surface. researchgate.net

Furthermore, the introduction of specific functional groups is a design choice to control solubility and selectivity. For instance, incorporating hydrophilic groups can improve water solubility, which is crucial for biological applications, while introducing specific binding sites (e.g., crown ethers, calixarenes) can impart selectivity for particular ions or molecules. rsc.orgnih.gov The covalent functionalization of a calix orgsyn.orgarene with pyrene arms is an example of a sophisticated design that creates a molecular basket for recognizing nucleotides. rsc.org

Advanced Spectroscopic Characterization of 1 Pyrenepropanol Systems

Fundamental Molecular Spectroscopy Techniques

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. researchgate.net For 1-pyrenepropanol, the absorption spectrum is primarily dictated by the pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon with a characteristic pattern of absorption bands. These bands arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state) upon absorption of UV or visible light. msu.edu

In a typical solvent like ethanol, this compound exhibits distinct absorption maxima. Key absorption peaks are generally observed around 275 nm and 345 nm. vulcanchem.com The absorption spectrum of pyrene derivatives, including this compound, is characterized by several bands corresponding to different electronic transitions. The intense bands are often associated with π → π* transitions within the conjugated pyrene ring system.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter determined by UV-Vis spectroscopy. wikipedia.org This value is concentration-dependent and essential for quantitative analysis based on the Beer-Lambert law. nist.gov The specific molar absorptivity values for this compound can be determined experimentally and are vital for various applications, including the design of fluorescence-based sensors and probes. researchgate.netmathcentre.ac.uk

Table 1: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent | Reference |

| 275 nm, 345 nm | Ethanol | vulcanchem.com |

| ~340 nm | Chloroform (B151607) | researchgate.net |

Note: The exact peak positions and molar absorptivity can be influenced by the solvent polarity and other environmental factors.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule after it has been excited by absorbing photons. horiba.comwikipedia.org this compound, owing to its pyrene core, is strongly fluorescent. The technique provides insights into the molecule's excited state properties, including its emission spectrum, quantum yield, and fluorescence lifetime.

The fluorescence emission of this compound typically occurs at longer wavelengths than its absorption, a phenomenon known as the Stokes shift. In ethanol, upon excitation at around 330 nm, it exhibits a characteristic structured monomer emission in the range of 375–450 nm. vulcanchem.comresearchgate.net

A unique and extensively studied feature of pyrene and its derivatives is the formation of an "excimer." An excimer is an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This excimer emits light at a significantly longer wavelength, typically a broad and featureless band centered around 460-500 nm. researchgate.netnih.gov The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the distance and orientation between the pyrene moieties, making this compound a valuable probe for studying proximity and conformational changes in various systems. nih.govnih.gov

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are critical parameters. nist.govwikipedia.org Pyrene derivatives are known for their relatively high quantum yields and long fluorescence lifetimes, which contribute to their utility as fluorescent probes. researchgate.net

Table 2: Typical Fluorescence Properties of Pyrene Derivatives

| Property | Wavelength/Value Range | Key Features | References |

| Monomer Emission | 375–450 nm | Structured emission with vibronic bands. | vulcanchem.comnih.gov |

| Excimer Emission | 460–500 nm | Broad, featureless band indicating proximity of pyrene units. | researchgate.netrsc.orgrsc.org |

| Fluorescence Lifetime | Can be in the nanosecond range. | Sensitive to the molecular environment and quenching processes. | rsc.orgresearchgate.net |

| Quantum Yield | Can be high, but is solvent and environment dependent. | A measure of the efficiency of the fluorescence process. | nist.govwikipedia.orgdtic.mil |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. tanta.edu.eg The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different functional groups. Key expected vibrations include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic): Sharp peaks usually above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically just below 3000 cm⁻¹ for the propyl chain.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrene ring system.

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that are unique to the molecule as a whole. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. horiba.com Most of the scattered light is at the same wavelength (Rayleigh scattering), but a small fraction is scattered at a different wavelength (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability.

The Raman spectrum of this compound would also show peaks corresponding to its vibrational modes. The strong C=C stretching modes of the pyrene ring are typically prominent in the Raman spectrum. chemrxiv.org For instance, characteristic bands for the pyrene moiety are expected in regions such as 1650–1500 cm⁻¹ (C–C stretching mixed with CH in-plane bending) and 1500–1350 cm⁻¹ (strong C–C stretching coupled with ring-breathing vibrations). chemrxiv.orgmdpi.com

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1000-1200 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). pitt.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the pyrene ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. miamioh.edulibretexts.org The complex splitting patterns in this region arise from spin-spin coupling between adjacent protons on the ring.

Aliphatic Protons: The protons of the propanol (B110389) chain will appear in the upfield region. The CH₂ group attached to the pyrene ring will be deshielded compared to the other CH₂ groups. The CH₂ group attached to the hydroxyl group will also be shifted downfield. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is often variable and dependent on concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org

Aromatic Carbons: The carbons of the pyrene ring will appear in the downfield region, typically between 120 and 150 ppm. oregonstate.edu Due to the large number of carbons in the pyrene system, this region will show multiple peaks.

Aliphatic Carbons: The three carbons of the propanol chain will appear in the upfield region, with their chemical shifts influenced by their proximity to the pyrene ring and the hydroxyl group. miamioh.edulibretexts.org The carbon attached to the oxygen atom will be the most downfield of the aliphatic carbons.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of all signals in the spectra. researchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Pyrene) | 7.0 - 9.0 |

| ¹H | -CH₂- (propyl chain) | 1.5 - 4.0 |

| ¹H | -OH | Variable, often broad |

| ¹³C | Aromatic (Pyrene) | 120 - 150 |

| ¹³C | -CH₂- (propyl chain) | 20 - 70 |

Note: Chemical shifts are relative to a standard like Tetramethylsilane (TMS) and can vary with the solvent used. libretexts.orgcarlroth.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. ccea.org.uk

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The m/z value of this molecular ion peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

The molecular ion can then fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a water molecule (H₂O): A peak at M-18 is common for alcohols. savemyexams.com

Cleavage of the propyl chain: Fragmentation can occur at different points along the aliphatic chain, leading to characteristic fragment ions. For example, cleavage of the bond between the first and second carbon of the propyl chain (alpha-cleavage) is a common pathway for alcohols. libretexts.orgorgchemboulder.com

Fragmentation of the pyrene ring: Under high-energy ionization conditions, the stable pyrene ring can also fragment, although this is generally less favorable than the cleavage of the side chain. rsc.org

Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), each providing different types of information.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-18]⁺ | Loss of H₂O |

| [C₁₆H₉-CH₂]⁺ | Fragment from cleavage of the propyl chain |

Photophysical Properties and Excited State Dynamics of 1 Pyrenepropanol and Its Derivatives

Electronic Transitions and Luminescence Characteristics

The absorption and emission of light by pyrene (B120774) and its derivatives arise from transitions between electronic energy levels. libretexts.org The characteristic UV-visible absorption spectrum of pyrene-based compounds features two main bands. One appears between 260 and 330 nm, and the other is found between 330 and 450 nm. mdpi.com These correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to lower unoccupied molecular orbitals (LUMO), specifically the S₀→S₂ and S₀→S₁ transitions, respectively.

Luminescence, the emission of light from an excited state, is a hallmark of these compounds. libretexts.org Fluorescence, a rapid emission (10⁻¹¹ to 10⁻⁵ seconds) from a singlet excited state (S₁) to the singlet ground state (S₀), is particularly prominent. libretexts.org The fluorescence spectra of pyrene derivatives often exhibit a structured emission in non-polar solvents, which is a signature of the pyrene monomer. However, in the solid state or at high concentrations, a broad, structureless, and red-shifted emission band can appear due to the formation of excimers (excited-state dimers). beilstein-journals.org

The quantum yield, a measure of the efficiency of fluorescence, is influenced by the molecular structure and environment. For instance, pyrenylsumanene, a derivative of pyrene, exhibits a high quantum yield of 0.82 in solution but this drops to 0.10 in the solid state due to excimer formation and potential quenching effects from the sumanene (B50392) moiety. beilstein-journals.org Similarly, 1-pyrenyl ynones, when compared to 1-acetylpyrene, show fluorescence at longer wavelengths with higher quantum yields and longer lifetimes in chloroform (B151607) solution. rsc.org

| Compound | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Pyrenylsumanene | Solution | Not specified | Not specified | 0.82 | beilstein-journals.org |

| Pyrenylsumanene | Solid State | Not specified | Red-shifted | 0.10 | beilstein-journals.org |

| 1-Pyrenyl Ynones | Chloroform | Not specified | Longer wavelengths than 1-acetylpyrene | Higher than 1-acetylpyrene | rsc.org |

| Pyrene | Solution | Not specified | Not specified | 0.64 | beilstein-journals.org |

| Pyrene | Solid State | Not specified | Not specified | 0.68 | beilstein-journals.org |

Excited State Proton Transfer (ESPT) Mechanisms and Kinetics

Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another or to a solvent molecule after electronic excitation. mdpi.com This process is often facilitated by the significant change in the acidity or basicity of a molecule upon photoexcitation. mdpi.com Molecules capable of ESPT typically contain both a proton-donating and a proton-accepting group linked by an intramolecular hydrogen bond. mdpi.com

In the context of pyrene derivatives, the introduction of a hydroxyl group, as in 8-hydroxy-1,3,6-pyrenetrisulfonate (pyranine, HPTS), creates a potent photoacid. rsc.org Upon excitation, the hydroxyl group becomes significantly more acidic, leading to rapid proton transfer to a suitable acceptor, such as a solvent molecule. rsc.org The rate of ESPT is highly dependent on the solvent. For instance, a derivative of HPTS exhibits an ESPT rate constant (kPT) of 3 × 10¹¹ s⁻¹ in water, which decreases to 8 × 10⁹ s⁻¹ in methanol (B129727) and 5 × 10⁹ s⁻¹ in ethanol. rsc.org

The mechanism of ESPT can be influenced by the surrounding environment. Studies have shown that the presence of a single hydrogen bond can dramatically alter the photochemical pathway, favoring efficient stabilization and ground-state recovery over dissociation. aps.org A key principle governing ESPT is related to the concept of excited-state antiaromaticity. nih.govnih.gov According to Baird's rule, molecules that are aromatic in the ground state can become antiaromatic in their first excited singlet state. ESPT can serve as a mechanism to relieve this unfavorable antiaromaticity, leading to a more stable photo-induced tautomer. nih.govnih.gov

Intramolecular Charge Transfer (ICT) Phenomena in Pyrene-Based Systems

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. scispace.comresearchgate.net This phenomenon is particularly significant in "push-pull" systems, where a pyrene core might act as the electron donor (or part of the π-conjugated bridge) and is attached to an electron-acceptor group. acs.orgacs.org

The occurrence of ICT can lead to the formation of a highly polar excited state with a large dipole moment. nih.gov This excited state is often stabilized in polar solvents, resulting in a significant red-shift in the fluorescence emission, a phenomenon known as positive solvatochromism. nih.gov In some cases, ICT is accompanied by a significant structural change, such as the twisting of a part of the molecule, leading to a twisted intramolecular charge transfer (TICT) state. scispace.comresearchgate.netrsc.org The formation of TICT states can be modulated by solvent polarity and structural modifications. scispace.comresearchgate.netrsc.org

For example, certain pyrene derivatives designed for organic light-emitting diodes (OLEDs) exhibit strong solvent-dependent charge-transfer behavior. scispace.comresearchgate.netrsc.org In polar solvents, the excited-state dynamics and CT characteristics are significantly affected, leading to unique fluorescence properties, including increased fluorescence intensity. scispace.comrsc.org The symmetry of the molecule can also play a crucial role in the ICT dynamics, as demonstrated in studies comparing pyrene derivatives with different substitution patterns. acs.orgnih.gov

Intermolecular and Intramolecular Energy Transfer Processes (e.g., Förster Resonance Energy Transfer (FRET))

Energy transfer processes involve the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. One of the most well-known mechanisms is Förster Resonance Energy Transfer (FRET), which occurs over long distances (typically 1-10 nm) and is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two.

Due to their excellent photophysical properties, including strong absorption, high fluorescence quantum yields, and long excited-state lifetimes, pyrene derivatives are often employed as donors in FRET-based systems. researchgate.net The efficiency of FRET can be used to measure distances on a nanometer scale, making it a valuable tool in biological and materials science.

Another form of energy transfer is triplet-triplet annihilation (TTA), where two triplet-excited molecules interact, leading to the formation of one molecule in an excited singlet state and the other in the ground state. This process can result in photon upconversion, where lower-energy light is converted to higher-energy light. In a composite of poly(fluorene-2-octyl) (PFO) and a platinum-porphyrin complex (PtOEP), TTA events in the PtOEP phase, which acts as a sensitizer, lead to the upconverted blue-light emission from the PFO activator. rsc.org

Influence of Molecular Conformation on Photophysical Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its photophysical properties. worktribe.comworktribe.comnih.gov Changes in conformation can alter the degree of π-conjugation, the spatial overlap of orbitals, and the energy barriers between different excited states. worktribe.comnih.gov

In pyrene-based systems, the introduction of bulky substituents can induce steric hindrance, forcing the molecule to adopt a twisted conformation. worktribe.com This twisting can disrupt the π-conjugation, leading to changes in the absorption and emission spectra. For instance, in a series of pyrene derivatives with an increasing number of substituent groups, the steric effect can inhibit molecular rotation in solution. worktribe.com The diversity of possible molecular conformations can also lead to a broadening of the emission spectrum. worktribe.com

The conformation of a molecule in its excited state can differ significantly from its ground state conformation. worktribe.com For example, in some donor-acceptor-donor molecules, the ground state may be a mixture of different conformers, while the excited state is dominated by a single, more stable conformation. worktribe.com This conformational relaxation in the excited state can be a key factor in determining the emission properties, such as the wavelength and quantum yield of phosphorescence. worktribe.com The interaction with a host matrix, as in an OLED, can also influence the conformation of an emitter molecule, leading to unique emission mechanisms. nih.gov

Solvent Effects on Spectroscopic and Photophysical Properties

The surrounding solvent can significantly influence the spectroscopic and photophysical properties of a solute molecule. bau.edu.lbrsc.org These solvent effects can be broadly categorized as general effects, related to the bulk properties of the solvent like polarity and refractive index, and specific interactions, such as hydrogen bonding. bau.edu.lbcas.cz

Polarity and Solvatochromism in Pyrene Emission

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. nih.gov Pyrene and its derivatives are well-known for their sensitivity to solvent polarity. The emission spectrum of pyrene monomer exhibits a characteristic fine structure, with the relative intensity of the first and third vibrational peaks (the Ham effect) being a sensitive indicator of the polarity of the microenvironment.

Role of Hydrogen Bonding in Photophysical Modulation

The presence of a hydroxyl (-OH) group in the propyl side chain of 1-Pyrenepropanol introduces the capacity for hydrogen bonding, a non-covalent interaction that plays a critical role in modulating its photophysical properties and excited-state dynamics. Hydrogen bonds, both intramolecular and intermolecular, can significantly alter the energy of the ground and excited states, influence molecular conformation, and facilitate specific photochemical processes such as excited-state proton transfer (ESPT). mdpi.commdpi.com These interactions can lead to noticeable changes in absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. lucp.net

Hydrogen bonding can be broadly categorized into two types, each with distinct effects on the photophysical behavior of pyrene derivatives.

Intramolecular Hydrogen Bonding: This occurs when the proton donor (e.g., a hydroxyl group) and acceptor (e.g., a nitrogen or carbonyl oxygen atom) are part of the same molecule. mdpi.com This interaction often imposes conformational rigidity and can facilitate processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In ESIPT, photoexcitation significantly increases the acidity of the proton donor and the basicity of the acceptor, triggering an ultrafast transfer of a proton. acs.orgmdpi.com This process leads to the formation of a transient tautomer species that has a different electronic structure and typically emits at a much longer wavelength (a large Stokes shift) than the original molecule. acs.org

Intermolecular Hydrogen Bonding: This occurs between separate molecules, such as between a fluorophore and solvent molecules or between two fluorophores. uj.edu.pl In the context of this compound, the hydroxyl group can form hydrogen bonds with protic solvents like water or alcohols. semanticscholar.org These interactions can stabilize the excited state, often leading to a red shift in the fluorescence spectrum as the solvent polarity increases. lucp.net Furthermore, intermolecular hydrogen bonding can drive the self-assembly of molecules into ordered structures, such as liquid crystals or nanofibers, which exhibit unique collective photophysical properties. researchgate.netacs.org

Detailed Research Findings

Research on pyrene derivatives containing hydroxyl or amide groups provides significant insight into the modulation of their photophysical properties by hydrogen bonding.

One study investigated 1-hydroxypyrene-2-carbaldehyde (B13981842) (HP), a derivative with a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. nih.gov Upon photoexcitation, this molecule undergoes an exceptionally fast ESIPT in 158 fs. This rapid proton transfer leads to a non-fluorescent state, effectively quenching the emission. In contrast, a similar molecule where the hydroxyl group is replaced by a methoxy (B1213986) group (1-methoxypyrene-2-carbaldehyde, MP), which cannot form this hydrogen bond, does not undergo ESIPT and exhibits normal fluorescence. This stark difference underscores the critical role of the intramolecular hydrogen bond in dictating the excited-state deactivation pathway. nih.gov

Table 1: Comparison of Excited-State Dynamics for Hydrogen-Bonded vs. Non-Hydrogen-Bonded Pyrene Derivatives

| Compound | Key Feature | Photophysical Process | Timescale | Fluorescence |

|---|---|---|---|---|

| 1-hydroxypyrene-2-carbaldehyde (HP) | Intramolecular H-Bond | Excited-State Intramolecular Proton Transfer (ESIPT) followed by Intersystem Crossing (ISC) | 158 fs (ESIPT), 11.38 ps (ISC) | Non-fluorescent |

| 1-methoxypyrene-2-carbaldehyde (MP) | No Intramolecular H-Bond | Solute-Solvent Interaction | 8 ps | Fluorescent |

Data sourced from experimental and theoretical investigations on the photophysical properties of HP and MP. nih.gov

Intermolecular hydrogen bonding with solvent molecules is another powerful modulator. Studies on 1-hydroxypyrene (B14473) have shown that it can undergo an excited-state proton transfer from the hydroxyl group to carbon atoms on the pyrene ring, a process that can be mediated by water molecules. cdnsciencepub.com The efficiency of this reaction pathway is dependent on the water content in the solvent mixture, highlighting the role of the solvent in forming a hydrogen-bonded "bridge" to facilitate proton transport. cdnsciencepub.comnih.gov

The interaction with protic polar solvents can stabilize the excited state of a fluorophore, leading to a progressive red shift (bathochromic shift) in the emission spectrum. semanticscholar.org For instance, pyrene derivatives with hydrogen bond accepting groups show a distinct red shift in their fluorescence emission as solvent polarity and hydrogen-bonding ability increase, moving from non-polar solvents like hexane (B92381) to polar, protic solvents like methanol. semanticscholar.org This solvatochromic effect is a direct consequence of the differential stabilization of the ground and excited states by the solvent shell.

In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal packing and, consequently, the material's fluorescence properties. uj.edu.plrsc.org For example, alkylamide-substituted pyrene derivatives have been shown to form one-dimensional hydrogen-bonded chains. researchgate.netacs.org These chains, in conjunction with π-stacking interactions between the pyrene cores, can lead to the formation of highly ordered liquid crystalline phases that exhibit unique fluorescent and electronic properties, such as ferroelectricity. researchgate.netacs.org The ability to switch the direction of these hydrogen-bonded chains with an external electric field allows for the modulation of the material's bulk properties. acs.org

Table 2: Effect of Solvent on the Emission of a Furo[2,3-b]pyridine (B1315467) Derivative (Illustrative of H-Bonding Effects)

| Solvent | Polarity (ε) | Emission Maximum (λem) |

|---|---|---|

| Hexane | 1.88 | 480 nm |

| Dioxane | 2.21 | 493 nm |

| Chloroform | 4.81 | 502 nm |

| Acetonitrile | 37.5 | 513 nm |

| Methanol | 32.7 | 520 nm |

| Water | 80.1 | 535 nm |

This table illustrates the typical red shift in fluorescence emission with increasing solvent polarity and hydrogen-bonding capability, a phenomenon relevant to pyrene derivatives like this compound. Data sourced from a study on a furo[2,3-b]pyridine compound. semanticscholar.org

Supramolecular Chemistry and Molecular Recognition with 1 Pyrenepropanol Systems

Host-Guest Interactions and Complexation Studies

Host-guest chemistry involves the formation of structurally well-defined complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. libretexts.orgnobelprize.org Pyrene (B120774) derivatives, including 1-pyrenepropanol, are frequently employed as guests or as signaling units within host structures due to their distinct spectroscopic signatures that report on the binding event.

A prominent class of hosts studied in conjunction with pyrene derivatives are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The hydrophobic pyrene moiety can be encapsulated within the CD cavity. For instance, studies with β-cyclodextrin have shown that it can form inclusion complexes with pyrene. acs.orgnih.gov The binding stoichiometry can vary, with unmodified β-cyclodextrin capable of forming a 2:1 host-guest complex to fully encapsulate a single pyrene molecule, creating a highly hydrophobic microenvironment. nih.gov In contrast, modified β-cyclodextrins and γ-cyclodextrin tend to form 1:1 complexes, leaving the pyrene partially exposed to the aqueous solvent. nih.gov

Calixarenes, which are cup-shaped macrocycles, also serve as effective hosts for pyrene derivatives. rsc.orgmdpi.combbau.ac.in By functionalizing the calixarene (B151959) scaffold with pyrene units, researchers have created fluorescent sensors capable of recognizing various analytes, from metal ions to nucleotides. rsc.orgrsc.orgdntb.gov.ua The binding event often leads to a change in the fluorescence of the pyrene moiety, such as quenching or enhancement, allowing for sensitive detection. For example, pyrene-calix acs.orgarene conjugates have been shown to interact strongly with nucleotides with affinities in the sub-micromolar range. rsc.orgrsc.org

| Host Molecule | Guest Moiety | Key Findings |

| β-Cyclodextrin | Pyrene | Forms a 2:1 host-guest complex, providing a fully hydrophobic environment for the pyrene guest. nih.gov |

| Modified β-Cyclodextrins | Pyrene | Typically form 1:1 complexes with pyrene. nih.gov |

| γ-Cyclodextrin | Pyrene | Binds pyrene in a 1:1 stoichiometry. nih.gov |

| Calix acs.orgarene conjugates | Nucleotides | Act as effective hosts, with binding affinities reaching 0.1 μM. rsc.orgrsc.org |

| FeII4L6 Cages | Fullerenes, Steroids | A cage with a 1,6-pyrene scaffold effectively encapsulates large hydrophobic guests. acs.org |

Self-Assembly and Formation of Ordered Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. csic.es Pyrene derivatives, driven by strong π-π stacking interactions between the aromatic pyrene cores, are excellent building blocks for self-assembly. aip.org This process can lead to the formation of various ordered architectures, such as nanorods, columnar liquid crystals, and nanoparticles. acs.orgrsc.org

The design of the pyrene derivative is crucial in dictating the final self-assembled structure. For example, specific pyrene-containing oligopeptides have been shown to self-assemble into one-dimensional chiral columnar liquid crystals, where the organization is directed by a combination of hydrogen bonding and donor-acceptor interactions. acs.org In another instance, a different pyrene derivative was observed to undergo a hierarchical self-assembly process to form well-defined nanorods without the need for a template. rsc.org

The self-assembly of pyrene derivatives can also be influenced by external factors and the surrounding medium. On a gold surface, for example, the adsorption behavior and the formation of two-dimensional structures are affected by substituents on the pyrene molecule. rsc.org In solution, pyrene derivatives can co-assemble to form supramolecular gels, where the final morphology and mechanical properties can be tuned by altering the ratio of the constituent molecules. mdpi.com

| System | Assembled Structure | Driving Forces |

| Pyrene-containing oligopeptides | Chiral columnar liquid crystals | Hydrogen bonding, donor-acceptor interactions. acs.org |

| Specifically designed pyrene derivative | Supramolecular nanorods | Hierarchical self-assembly, π-π stacking. rsc.org |

| Pyrene derivatives on Au(111) | Ordered 2D structures | Intermolecular interactions influenced by substituents. rsc.org |

| Co-assembly of two pyrene derivatives | Supramolecular gel | Excimer formation, π-π stacking. mdpi.com |

Excimer and Exciplex Formation in Aggregated Pyrene Systems

A key photophysical characteristic of pyrene is its ability to form an "excimer," which is an excited-state dimer formed between an excited-state pyrene molecule and a ground-state pyrene molecule. ossila.comchemrxiv.org This excimer has a distinct, broad, and red-shifted fluorescence emission (typically around 480 nm) compared to the structured monomer emission (around 370-430 nm). chemrxiv.orgnih.gov The formation of an excimer is highly dependent on the proximity and orientation of the two pyrene moieties, making the ratio of excimer to monomer fluorescence intensity (Ie/Im) a sensitive probe of the local environment and molecular aggregation. instras.comrsc.org

When an excited-state pyrene molecule forms a complex with a different type of ground-state molecule, it is termed an "exciplex". ossila.comnih.gov Both excimer and exciplex formation are fundamental to the application of pyrene derivatives in supramolecular chemistry.

In aggregated systems like micelles, the pyrene excimer-to-monomer emission ratio can provide information about micellar properties, such as aggregation numbers. instras.comrsc.orgnih.gov For excimer formation to occur within a micelle, the micelle must be occupied by at least two pyrene molecules. instras.com Therefore, by analyzing the fluorescence decay kinetics, one can deduce information about the distribution of probe molecules within the micelles. nih.gov

The formation of excimers and exciplexes is also a key signaling mechanism in many pyrene-based fluorescent sensors. For example, the binding of a target analyte can bring two pyrene units into close proximity, leading to the "turn-on" of excimer fluorescence, or it can disrupt a pre-existing pyrene aggregate, causing a decrease in excimer emission. mdpi.com Similarly, intramolecular exciplex emission can be observed in molecules where the pyrene unit is covalently linked to another aromatic group, as seen in some pyrene-calixarene conjugates. rsc.orgrsc.org

Principles of Molecular Recognition by Pyrene-Functionalized Hosts

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. bbau.ac.innih.gov The principles governing this process are based on a combination of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. libretexts.orgnobelprize.org A crucial factor for strong binding is the principle of preorganization, which states that hosts and guests that are structurally organized for binding prior to complexation will form more stable complexes. nobelprize.org Furthermore, complementarity in size and shape between the host's binding cavity and the guest is essential. libretexts.org

Pyrene-functionalized hosts utilize these principles to achieve selective recognition of target guests. The pyrene unit can play several roles in this process:

As a Binding Site: The large, planar, and electron-rich aromatic surface of pyrene is ideal for π-π stacking interactions with complementary guest molecules. aip.org This is a dominant interaction in the binding of aromatic guests.

As a Structural Component: Incorporating pyrene into the framework of a host, such as a metal-organic cage or a calixarene, helps to define the size, shape, and rigidity of the binding cavity. rsc.orgacs.org For example, a self-assembled cage built with a 1,6-pyrene scaffold creates a well-enclosed cavity suitable for encapsulating large guests like fullerenes. acs.org

As a Fluorescent Reporter: The most common role for the pyrene moiety is as a signaling unit. The binding of a guest into the host's cavity alters the microenvironment around the pyrene, leading to a change in its fluorescence properties (e.g., intensity, wavelength, or monomer/excimer ratio). rsc.orgmdpi.com This provides a direct, measurable signal of the recognition event. For instance, pyrene-functionalized calixarenes can detect nucleotides through the quenching of pyrene fluorescence upon binding. rsc.orgrsc.org

The design of the host is critical. By strategically positioning pyrene units and other functional groups, it is possible to create hosts that are highly selective for specific guests. This has led to the development of numerous fluorescent sensors for ions and small molecules. mdpi.commdpi.comresearchgate.net

Interactions of Pyrene-Based Probes with Polymeric and Colloidal Systems

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for studying the structure and dynamics of complex systems like polymers and colloids. vulcanchem.com this compound, with its amphiphilic character arising from the hydrophobic pyrene core and the hydrophilic hydroxyl group, is particularly well-suited for this purpose. vulcanchem.com

When introduced into a polymeric or colloidal system, the fluorescence spectrum of this compound, specifically the ratio of the first to the third vibronic peaks (I₁/I₃) in its monomer emission, provides a measure of the polarity of its immediate surroundings. vulcanchem.com This technique has been used to probe different regions within solid lipid nanoparticles (SLNs). For example, the I₁/I₃ ratio was observed to change from 1.21 when the probe was located in the hydrophobic lipid core to 1.78 when it was at the more polar aqueous interface, allowing for real-time monitoring of the nanoparticle environment. vulcanchem.com

Pyrene excimer formation is also a powerful tool for investigating these systems. In micellar solutions of nonionic detergents or water-soluble polymers, the ratio of excimer to monomer emission (Ie/Im) can be used to monitor changes in micellar properties as a function of temperature, pressure, or the addition of other substances. instras.com Similarly, pyrene-labeled polymers can provide insights into polymer chain conformation and inter-chain interactions. When two pyrene-labeled segments of a polymer chain come into close proximity, they can form an excimer, providing a signal that reports on the polymer's coiling and folding.

Furthermore, competitive host-guest interactions involving pyrene-labeled probes and polymeric hosts, such as β-cyclodextrin polymers, have been developed for analytical applications. nih.govfigshare.comacs.org In these systems, a pyrene-labeled probe (like a DNA strand) can bind to the polymer, enhancing its fluorescence. nih.govfigshare.com The presence of a target analyte that competes for the binding site or prevents the probe from binding leads to a decrease in fluorescence, enabling sensitive detection. nih.govfigshare.comacs.org

| System | Probe | Information Gained |

| Solid Lipid Nanoparticles (SLNs) | This compound | Polarity of microenvironments (hydrophobic core vs. aqueous interface). vulcanchem.com |

| Nonionic Micelles | Pyrene | Micellar properties (aggregation number, dynamics). instras.comrsc.org |

| β-Cyclodextrin Polymer | Pyrene-labeled DNA | Detection of target DNA or other analytes via competitive binding. nih.govfigshare.comacs.org |

| Mesoporous Silica (B1680970) Films | Pyrene-functionalized precursor | Molecular organization and dynamics within pores. rsc.org |

Theoretical and Computational Chemistry Studies of 1 Pyrenepropanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comnih.gov DFT calculations are instrumental in determining the optimized geometry, electronic properties, and conformational landscape of molecules like 1-pyrenepropanol.

Conformational analysis, a central topic in computational chemistry, studies how molecular geometries relate to their energies to find the most stable structures, or conformers. taltech.ee For molecules with flexible components, such as the propanol (B110389) chain in this compound, multiple conformations can exist. DFT calculations can predict the relative stabilities of these conformers. For instance, studies on similar flexible molecules, like 1,3-difluorinated alkanes, show that the conformational profile is strongly influenced by the molecular structure and the surrounding medium. soton.ac.uk The process involves optimizing the geometry of various potential conformers to find the local minima on the potential energy surface. taltech.ee

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G**), have been successfully used to predict the optimized structure and properties of pyrene (B120774) and its derivatives. scirp.org These calculations provide data on electronic states, energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), ionization potentials, and electron affinities. researchgate.net For substituted pyrenes, the position of the substituent group influences these electronic properties. scirp.orgresearchgate.net While specific DFT studies focusing exclusively on this compound are not abundant in the provided results, the principles are directly applicable. The propanol group, acting as an electron-donating substituent, would be expected to alter the electronic distribution of the pyrene core, impacting its reactivity and spectroscopic properties. researchgate.net

Table 1: Key Parameters from DFT Calculations for Pyrene Derivatives

This table, based on general findings for pyrene derivatives, illustrates the type of data obtained from DFT calculations. scirp.orgresearchgate.net The values are representative and would require specific calculations for this compound.

| Parameter | Description | Typical Finding for Substituted Pyrenes |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | The planarity of the pyrene ring is largely maintained, with the substituent adopting a specific orientation. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Electron-donating groups tend to decrease the energy gap, affecting electronic transitions. researchgate.net |

| Ionization Potential | The energy required to remove an electron. | Influenced by the nature and position of the substituent group. |

| Electron Affinity | The energy released when an electron is added. | Varies with substitution, affecting the molecule's ability to accept electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Lower values often correlate with higher stability. scirp.org |

Molecular Dynamics (MD) Simulations for Dynamic Processes and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.orgnih.gov By numerically solving Newton's laws of motion, MD simulations reveal the dynamic nature of molecular systems, covering processes like conformational changes and interactions with other molecules, such as solvents or surfaces. nih.govnih.gov

For this compound, MD simulations can model its behavior in various environments. For example, simulations of the parent compound, pyrene, in a lipid bilayer have shown that it preferentially locates near the headgroups of the lipids and aligns in a specific orientation relative to the membrane normal. nih.gov An MD simulation of this compound would similarly track the trajectory of each atom, providing a detailed view of the propanol chain's flexibility and the interactions of the hydroxyl group and the pyrene ring with their surroundings. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic context, which is often a solvated environment. bonvinlab.org

The setup of an MD simulation involves defining a force field, which is an empirical expression of the system's potential energy. mdpi.com The force field dictates the interactions between atoms, including bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. mpg.de The system is then placed in a simulation box, often filled with solvent molecules like water, and its evolution is tracked over a set period, typically from nanoseconds to microseconds. nih.govbonvinlab.org Analysis of the resulting trajectory can reveal information about interaction energies, such as Coulomb and Lennard-Jones potentials, between the molecule and its environment. researchgate.net

Table 2: Information Obtainable from MD Simulations of this compound

| Property | Description | Significance for this compound |

| Trajectory | The positions, velocities, and accelerations of all atoms over time. | Reveals the dynamic motion and conformational flexibility of the propanol chain. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. mdpi.com | Indicates how different parts of the molecule (hydrophobic pyrene, hydrophilic alcohol) are exposed to the environment. mdpi.com |

| Interaction Energies | Quantification of non-bonded forces (e.g., electrostatic, van der Waals) with surrounding molecules. researchgate.net | Explains the stability of certain orientations or conformations in a specific medium (e.g., water, lipid membrane). |

| Hydrogen Bonding | The formation and breaking of hydrogen bonds between the hydroxyl group and solvent or other molecules. | Crucial for understanding its solubility and interaction with biological systems. |

| Diffusion and Orientation | The movement and preferred alignment of the molecule within its environment. | Predicts its localization and behavior in complex systems like cell membranes. nih.gov |

Computational Modeling of Photophysical Mechanisms and Excited State Pathways

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is essential for understanding the photophysical behavior of fluorescent molecules like this compound. rsc.orgfrontiersin.org These methods allow for the investigation of electronic excited states, which are responsible for phenomena such as absorption and fluorescence. frontiersin.org

The photophysics of pyrene and its derivatives are well-known for their sensitivity to the local environment. Computational models can explain these observations by calculating the potential energy surfaces of the ground and excited states. This helps to map the pathways for electronic relaxation after photoexcitation, including radiative (fluorescence) and non-radiative decay channels. rsc.org For example, TD-DFT studies can predict absorption and emission spectra, including vibrational (vibronic) effects that determine the shape of the spectral bands. frontiersin.org

Modeling can also elucidate complex photophysical processes. While not specifically documented for this compound in the provided search results, related studies on other aromatic systems investigate mechanisms like excited-state intramolecular proton transfer (ESIPT) or the formation of twisted-intramolecular charge transfer (TICT) states. rsc.org The presence of the propanol group could potentially open up such relaxation pathways. Computational modeling can predict the energy barriers for these processes and how they are affected by factors like solvent polarity. rsc.org These calculations are vital for designing molecules with specific photophysical properties for applications in sensing and imaging. uvm.edu

Prediction of Supramolecular Assembly and Host-Guest Binding Energetics

Computational chemistry is increasingly used to predict how molecules self-assemble into larger, ordered structures (supramolecular assembly) and to calculate the energetics of a molecule (the "guest") binding within the cavity of another (the "host"). nih.govmdpi.com

While specific studies on the supramolecular assembly of this compound are not detailed in the search results, the pyrene moiety is a well-known building block in supramolecular chemistry due to its tendency to form π-π stacking interactions. Computational methods, including MD simulations and DFT, can be used to predict the geometry and stability of these assemblies. mdpi.comnih.gov For instance, simulations can show whether gelator molecules are likely to form the extended networks required for gelation. mdpi.com

In host-guest chemistry, computational methods are used to predict the binding free energy (ΔG), which indicates the strength of the interaction between a host and a guest. chemrxiv.orgbiorxiv.org These calculations are challenging because they must account for conformational changes in both host and guest, as well as the effects of the solvent. chemrxiv.orgnih.gov Advanced techniques combine quantum mechanics (QM) for accuracy with molecular mechanics (MM) for efficiency to explore the conformational space and calculate binding affinities. nih.govverachem.com For a molecule like this compound acting as a guest, these methods could predict its binding affinity to various hosts, such as cyclodextrins or cucurbiturils, which are commonly used in sensing applications. chemrxiv.orgnih.gov The accuracy of these predictions is critical for the rational design of new host-guest systems for specific applications. chemrxiv.org

Advanced Research Applications of 1 Pyrenepropanol and Its Derivatives

Design and Development of Fluorescence-Based Chemosensors and Biosensors

The capacity for pyrene (B120774) derivatives to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer—is a cornerstone of their application in sensor technology. researchgate.netmdpi.com This dual-emission property allows for ratiometric sensing, where the ratio of excimer to monomer emission intensity provides a built-in correction for instrumental and environmental fluctuations. researchgate.net By strategically modifying the 1-Pyrenepropanol structure, researchers can design chemosensors and biosensors that exhibit high selectivity and sensitivity for a wide array of analytes, from metal ions to biologically significant molecules. researchgate.netmdpi.com These sensors are becoming prominent in various fields, including the analysis of living cells, water, and food. researchgate.net

The functionality of pyrene-based sensors is dictated by several photophysical mechanisms that are triggered by the binding of a target analyte. These mechanisms modulate the fluorescence output, providing a clear signal of the analyte's presence.

Turn-On/Turn-Off and Quenching: Many pyrene-based sensors operate on a "turn-off" mechanism, where the fluorescence intensity is significantly decreased, or quenched, upon interaction with an analyte. mdpi.com This quenching can occur through processes like photoinduced electron transfer (PET) or enhanced spin-orbit coupling, particularly with heavy metal ions. mdpi.comntu.edu.tw For instance, a Schiff base derivative of pyrene acts as a "turn-off" sensor for Cu²⁺ and Fe²⁺ ions, with their binding causing notable fluorescence quenching. mdpi.com Conversely, "turn-on" sensors are designed to be initially non-fluorescent or weakly fluorescent. Analyte binding inhibits a quenching pathway (like PET), restoring or enhancing fluorescence. nih.govacadiau.ca A pyrene-based Schiff base ligand designed for water detection exemplifies this, where the presence of water induces fluorescence enhancement by suppressing PET and promoting aggregation. nih.gov

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a sensor molecule with a chelating unit binds to a metal ion. This binding event restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield.

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor. The binding of an analyte can alter the distance or orientation between them, modulating the efficiency of energy transfer from the excited donor to the acceptor. This change in energy transfer is observed as a change in the fluorescence of either the donor or the acceptor. Pyrene-rhodamine B probes have been used to detect Hg²⁺ based on the inhibition of an initial FRET process upon metal binding. mdpi.com

Aggregation-Induced Emission (AIE): Some pyrene derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov This AIE phenomenon is often utilized for sensing analytes that induce the aggregation of the probe molecules. A pyrene-based Schiff base, for example, uses a combination of AIE and PET suppression for the fluorescent detection of water in organic solvents. nih.gov

The versatility of pyrene chemistry allows for the creation of sensors tailored for specific targets. By incorporating appropriate recognition moieties (e.g., chelators, cavities), sensors based on this compound derivatives can selectively bind to target analytes, triggering a detectable fluorescence response.

Metal Ions: Pyrene derivatives have been extensively developed for the detection of various metal ions, which are often environmental pollutants or biologically significant species. mdpi.commdpi.com The interaction between the sensor and the metal ion can disrupt excimer formation or induce quenching/enhancement through mechanisms like PET or CHEF. mdpi.com For example, a pyrene-based Schiff base fluorophore has been shown to be a selective "turn-on" sensor for Sn²⁺ through an aggregation-induced enhanced emission (AIEE) mechanism. mdpi.com Another pyrene-based sensor was developed for the highly selective "turn-off" detection of Fe³⁺ ions in water, capable of sensing in the nanomolar range. chemrxiv.org Derivatives have also been designed for the ratiometric detection of Hg²⁺ and Ag⁺, where binding to the metal alters the ratio of monomer to excimer emission. rsc.org

| Pyrene Derivative Sensor | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (Ka) |

|---|---|---|---|---|

| Pyrene-Rhodamine B probe (24) | Hg²⁺ | FRET Inhibition | 0.43 µM | Not Reported |

| Pyrene-based Schiff base (PMDP) | Cu²⁺ | Turn-Off (Quenching) | 0.42 µM | Not Reported |

| Pyrene-based Schiff base (PMDP) | Fe²⁺ | Turn-Off (Quenching) | 0.51 µM | Not Reported |

| Calix vulcanchem.comarene-methylene-pyrenyl (2) | Hg²⁺ | Excimer Enhancement | 8.11 nM | Not Reported |

| Calix vulcanchem.comarene-methylene-pyrenyl (2) | Ag⁺ | Excimer Decrease | 2.09 nM | Not Reported |

| Pyrene-based imine dimer (DPyH9) | Cu²⁺ | Quenching | 47.3 µM | 4.03 × 10⁷ M⁻¹ |

| Pyrene-based imine dimer (DPyH9) | Sn²⁺ | Quenching/Enhancement | 16.1 µM | 4.51 × 10⁶ M⁻¹ |

| Water-soluble pyrene-based sensor | Fe³⁺ | Turn-Off (Quenching) | Nanomolar range | Not Reported |

Small Molecules: Beyond metal ions, pyrene-based sensors are effective in detecting small organic and inorganic molecules. A significant application is the detection of nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org The electron-deficient nature of nitroaromatics facilitates a static quenching mechanism, likely through π-π stacking interactions with the electron-rich pyrene fluorophore. researchgate.netrsc.org Simple dipyrene derivatives in micellar solutions have achieved detection of TNT at parts-per-billion (ppb) levels. researchgate.net Furthermore, pyrene-based sensors have been engineered to detect water in organic solvents and even small gaseous molecules like NO₂, H₂O, and NH₃ through changes in quantum interference. nih.govarxiv.org

Sensing Mechanisms (e.g., Turn-On/Turn-Off, Quenching, Aggregation-Induced Emission)

Spectroscopic Probes for Environmental and Chemical Monitoring

The sensitivity of pyrene's fluorescence to its immediate surroundings makes this compound an excellent spectroscopic probe for monitoring environmental conditions and chemical processes. vulcanchem.comspectroscopyonline.com These probes are crucial for assessing pollution, understanding contaminant fate, and analyzing complex chemical systems non-invasively. vulcanchem.comspectroscopyeurope.comoneplanetresearch.com

The effectiveness of a spectroscopic probe hinges on its ability to interact selectively with the target analyte. researchgate.net The design of pyrene-based probes follows several key principles to achieve this specificity.

Analyte Recognition Site: A fundamental principle is the incorporation of a specific recognition site that has a high affinity for the target analyte. researchgate.net This can be a cavity-like structure (e.g., from a calixarene (B151959) or cyclodextrin) or a functional group capable of selective binding (e.g., aza-crown ethers for metal ions). mdpi.comrsc.org

Signal Transduction: The binding event at the recognition site must be effectively translated into a measurable change in the pyrene's fluorescence signal. This is often achieved by linking the recognition unit to the pyrene fluorophore via a spacer. The binding process can alter the photophysical properties through mechanisms like PET, FRET, or by changing the conformation of the pyrene moiety itself. mdpi.comacadiau.ca

Solubility and Compatibility: The probe must be soluble and stable in the system being studied. researchgate.net The 3-hydroxypropyl group of this compound improves its solubility in more polar environments compared to unsubstituted pyrene, making it more suitable for certain environmental and biological applications. vulcanchem.com Further modifications can be made to tailor its solubility for specific media.

Ratiometric Design: Leveraging pyrene's ability to form excimers is a powerful design strategy. researchgate.net By creating probes with two pyrene units, changes in the environment or binding of an analyte can alter the distance between the units, thus changing the ratio of monomer to excimer fluorescence. This provides a self-calibrating signal that is more robust and reliable. researchgate.net

Microheterogeneous systems, such as micelles, vesicles, polymers, and the surfaces of particulate matter, are ubiquitous in both biological and environmental contexts. elsevier.comtaylorfrancis.compageplace.de These systems are characterized by interfaces and domains with different properties (e.g., polarity, viscosity). vdoc.pub this compound and its derivatives are exceptionally useful for probing these complex environments.

The vibronic fine structure of the pyrene monomer fluorescence spectrum is highly sensitive to the polarity of the microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is a widely used scale of micropolarity. vulcanchem.com For instance, this compound has been used as a polarity-sensitive probe in solid lipid nanoparticles (SLNs), where the I₁/I₃ ratio shifts from 1.21 in the hydrophobic core to 1.78 at the aqueous interface, allowing for the monitoring of drug encapsulation. vulcanchem.com